methyl 6-oxo-3H-pyridazine-3-carboxylate
Description
Molecular Architecture and Tautomeric Forms
Core Structural Features
The compound’s molecular framework consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 3 and 6. The methyl ester group (-COOCH₃) at position 3 and the ketone (=O) at position 6 create a conjugated system, as evidenced by its SMILES notation (COC(=O)C₁=NNC(=O)C=C₁) . The IUPAC name, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, reflects the lactam tautomer, where the ring exists in a partially saturated 1,6-dihydro state .
Tautomeric Equilibria
Two primary tautomers dominate:
- Lactam form (6-oxo-1,6-dihydropyridazine) : Features a carbonyl group at position 6 and a single bond between N1 and C6, stabilized by aromaticity and intramolecular hydrogen bonding (N2–H···O6) .
- Lactim form (6-hydroxy-pyridazine) : Hypothesized to involve a hydroxyl group at position 6 and a double bond between N1 and C6, though computational studies indicate minimal contribution (<1%) to the equilibrium .
Density functional theory (DFT) calculations reveal that the lactam form is energetically favored by 8–12 kcal/mol due to enhanced aromaticity, quantified via nucleus-independent chemical shifts (NICS). The NICS(1) value for the lactam ring (-10.2 ppm) approaches that of benzene (-10.0 ppm), confirming strong aromatic stabilization . In contrast, the lactim form exhibits reduced delocalization (NICS(1) = -6.8 ppm), rendering it less stable .
Crystallographic Data and Conformational Isomerism
Solid-State Structure
While single-crystal X-ray data for methyl 6-oxo-3H-pyridazine-3-carboxylate remain unavailable, related lead(II) complexes with pyridazine-3-carboxylate ligands provide insights. In these structures, the pyridazine ring adopts near-planarity (r.m.s. deviation <0.012 Å), with the carboxylate group rotated 8.8°–9.7° relative to the ring plane . Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| C3–O11 (ester) | 1.23 |
| N1–C6 (lactam) | 1.35 |
| C6=O6 (ketone) | 1.22 |
These metrics align with resonance hybridization, where the C6=O bond exhibits partial double-bond character .
Conformational Flexibility
Rotation about the C3–O11 ester bond generates two conformers:
- s-cis : Ester carbonyl aligned with the pyridazine ring.
- s-trans : Ester carbonyl oriented away from the ring.
Infrared spectroscopy of analogous esters reveals a 15 cm⁻⁻¹ redshift in the C=O stretch for the s-cis conformer (1720 cm⁻¹ vs. 1735 cm⁻¹ for s-trans), suggesting enhanced conjugation in the s-cis form . Population analysis predicts an 80:20 s-cis/s-trans ratio at 298 K, driven by steric and electronic effects .
Electronic Structure and Resonance Stabilization
Resonance Hybridization
The compound’s electronic structure is defined by three major resonance contributors (Figure 1):
- Lactam-dominated structure : Negative charge localized on O6, with delocalization across N1–C6 and N2–C5 bonds.
- Ester resonance : Electron density redistributed from the ester carbonyl to the pyridazine ring, enhancing conjugation.
- Enolate-like form : Deprotonation at N2 generates a delocalized anionic charge, though this is negligible under physiological conditions.
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of O6 and the σ* orbitals of adjacent C–N bonds, contributing 12–18 kcal/mol stabilization .
Aromaticity and Delocalization
The lactam tautomer’s aromaticity is quantified via harmonic oscillator model of aromaticity (HOMA) indices, yielding a value of 0.89 (vs. 1.00 for benzene). This slight reduction arises from bond-length alternation induced by the electron-withdrawing ester and ketone groups . Electron localization function (ELF) maps further confirm π-electron delocalization across the N1–C6–O6 moiety, with basin populations of 2.8–3.0 electrons .
Properties
IUPAC Name |
methyl 6-oxo-3H-pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAVSWCBVYEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CC(=O)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method begins with the reaction of dimethyl 2-methylenebutanedioate (1) and hydrazine hydrate under controlled temperatures (0–60°C). The reaction proceeds via cyclocondensation to form methyl 6-oxohexahydropyridazine-4-carboxylate (2), a partially saturated intermediate.
Key Parameters :
Oxidation to Aromatic Pyridazine
The intermediate (2) undergoes oxidation to yield methyl 6-oxo-3H-pyridazine-3-carboxylate. Two primary oxidizing systems are employed:
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| Bromine (2–2.5 eq) | ≤25°C in acetic acid | 70–75 |
| H₂O₂ (2–4 eq) + HBr | 50°C, 12–24 hours | 65–70 |
Bromine oxidation at lower temperatures minimizes side reactions, while H₂O₂/HBr offers a safer alternative.
Hydrolysis and Esterification (Optional)
If the final product requires isolation of intermediates, hydrolysis of the methyl ester is performed using aqueous NaOH (1–2 eq) at 20°C, followed by acidification with HCl to precipitate the carboxylic acid. Re-esterification with methanol/sulfuric acid regenerates the methyl ester.
Hydrazine-Mediated Cyclization of Ethyl Trifluoropyruvate
Synthesis Pathway
Ethyl 3,3,3-trifluoropyruvate (3) reacts with acetone in the presence of L-proline and DMF to form ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (4). Treatment with hydrazine hydrate in acetic acid yields 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (5), which is oxidized using K₂CrO₄/H₂SO₄ to produce 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (6). Fischer esterification with methanol converts (6) into the methyl ester.
Notable Features :
- Oxidation Efficiency : K₂CrO₄ achieves 85–90% conversion.
- Esterification Yield : 78% with 98% purity.
Annulation of Diazo Compounds with α,β-Unsaturated Ketones
Methodology
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (7) reacts with α,β-unsaturated ketones (e.g., dibenzoylmethane) in toluene at 80°C. The [4+2] annulation forms ethyl 5,6-dibenzoyl-4-(trifluoromethyl)pyridazine-3-carboxylate (8), which undergoes debenzoylation via aqueous NH₄Cl to yield this compound.
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Solvent | Toluene |
| Yield | 71% |
This route is advantageous for introducing substituents at the 4-position of the pyridazine ring.
Substitution Reactions on Preformed Pyridazine Cores
Direct Functionalization
Methyl 6-chloro-3H-pyridazine-3-carboxylate (9) reacts with morpholine or amines in 1,4-dioxane under reflux to replace the chloro group. Subsequent oxidation of the 6-position with KMnO₄ or CrO₃ yields the target compound.
Example :
- Starting Material : Methyl 6-chloro-3H-pyridazine-3-carboxylate.
- Reagent : Morpholine (1.2 eq), Hünig’s base.
- Conditions : 100°C, 6 hours.
- Yield : 65%.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Common Issues:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized pyridazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce different hydroxylated or aminated compounds .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing the pyridazine core, including methyl 6-oxo-3H-pyridazine-3-carboxylate, exhibit significant antioxidant activity. A study demonstrated that derivatives of pyridazine with oxo and carboxylate groups showed promising results in scavenging free radicals, which is essential for preventing oxidative stress-related diseases. For instance, specific derivatives displayed IC50 values comparable to ascorbic acid, a well-known antioxidant .
| Compound | IC50 (μg/mL) | Comparison |
|---|---|---|
| 6a | 12.68 | Similar to ascorbic acid (12.45) |
| 6f | 14.23 | - |
| 3c | 14.34 | - |
These findings suggest that this compound and its derivatives can serve as lead compounds for the development of new antioxidant agents.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain pyridazine derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, specific derivatives exhibited zones of inhibition greater than standard antibiotics such as ofloxacin .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 6c | 27.77 | 50 |
| 3a | 26.12 | 50 |
| Control | 0 | - |
These results highlight the potential of this compound in developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research as well. A series of studies focused on pyridazine derivatives have reported significant anti-proliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
| Cell Line | IC50 (μM) |
|---|---|
| T-47D | 0.43 - 35.9 |
| MDA-MB-231 | 0.99 - 35.9 |
This suggests that this compound could be further explored as a scaffold for developing effective CDK inhibitors.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been fundamental in understanding how modifications to the this compound structure can enhance its biological activities. Variations in substituents on the pyridazine ring have been correlated with changes in potency against microbial and cancer cell lines .
Conclusion and Future Directions
This compound exhibits significant potential across multiple therapeutic areas, particularly as an antioxidant, antimicrobial agent, and anticancer compound. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action in greater depth.
The findings from various studies underscore the importance of this compound in medicinal chemistry and its potential contributions to drug discovery efforts aimed at addressing oxidative stress, infections, and cancer.
Mechanism of Action
The mechanism of action of methyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs and their properties:
Key Differences in Physicochemical Properties
- Solubility : The presence of a free carboxylic acid group (e.g., 6-hydroxy-3-pyridazinecarboxylic acid) increases water solubility compared to ester derivatives like the target compound . Partially saturated analogs (e.g., tetrahydropyridazines) exhibit enhanced solubility in organic solvents like DMSO due to reduced aromaticity .
- Acidity : Carboxylic acid derivatives (pKa ~3-4) are significantly more acidic than ester derivatives (pKa ~13-15), affecting their behavior in biological systems .
- Lipophilicity : Methoxy and methyl substituents (e.g., Methyl 6-methoxypyridazine-3-carboxylate) increase log P values, enhancing membrane permeability .
Hydrogen Bonding and Crystallography
- The ester group in the target compound participates in weaker hydrogen bonds (C=O as acceptor) compared to carboxylic acids, which act as both donors and acceptors. This difference influences crystal packing and stability .
- Partially saturated analogs (e.g., tetrahydropyridazines) exhibit non-planar ring puckering, altering intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
